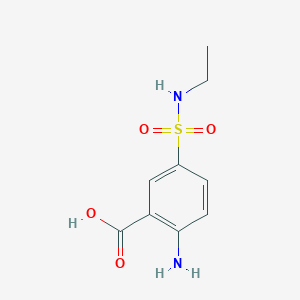

5-(N-ethylsulfamoyl)-anthranilic acid

Description

5-(N-Ethylsulfamoyl)-anthranilic acid is a derivative of anthranilic acid (2-aminobenzoic acid) with an N-ethylsulfamoyl group (-SO₂-NH-CH₂CH₃) substituted at the 5-position of the benzene ring. Anthranilic acid derivatives are recognized for their versatility as pharmacophores, with modifications at the amino, carboxylic acid, or benzene ring positions leading to diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula |

C9H12N2O4S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

2-amino-5-(ethylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C9H12N2O4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2,10H2,1H3,(H,12,13) |

InChI Key |

NXRNFGDZSNRWOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Anthranilic Acid Derivatives

Substituent Position and Bioactivity

The position of substituents on the anthranilic acid backbone significantly impacts biological activity. For example:

- Compound 3 (): A 2-thioacetyl-substituted anthranilic acid derivative exhibited an IC₅₀ of 24 µM against E. coli UppS, outperforming risedronate (IC₅₀ = 660 µM). The thioacetyl group likely enhances hydrophobic interactions in the enzyme's binding pocket .

- N-Phenylanthranilic Acid (): Substitution with a phenyl group at the nitrogen yielded moderate Ca²⁺-activated Cl⁻ channel (CaCC) blocking activity (IC₅₀ = 88.1 µM). In contrast, β-3 (para-nitro-substituted N-phenylanthranilic acid) showed improved potency (IC₅₀ = 17.8 µM), highlighting the importance of para-substituents for CaCC inhibition .

Comparison to 5-(N-Ethylsulfamoyl)-Anthranilic Acid: The ethylsulfamoyl group at the 5-position introduces a sulfonamide linker, which may mimic pyrophosphate moieties in enzyme binding sites (as seen in bisphosphonate inhibitors) .

Pharmacological Profiles

Key Observations :

- Sulfonamide and nitro groups enhance potency in enzyme inhibition and ion channel blocking, respectively.

- Bulky substituents (e.g., bromo-oxadiazole in ) improve anti-inflammatory activity but may reduce solubility.

Binding Interactions and Mechanism

- Enzyme Inhibition : Anthranilic acid derivatives often act as pyrophosphate mimetics. For example, benzoic acid inhibitors bind to the FPP (farnesyl pyrophosphate) site in enzymes via hydrophobic and hydrogen-bonding interactions . The ethylsulfamoyl group in this compound could similarly engage with polar residues (e.g., Arg, Gln) in target proteins.

- Ion Channel Blockade: Substituent position dictates CaCC blocking efficacy. Para-nitro groups on N-phenylanthranilic acid (β-3) optimize interactions with hydrophobic β-ionone pockets, while meta/ortho positions are less effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.